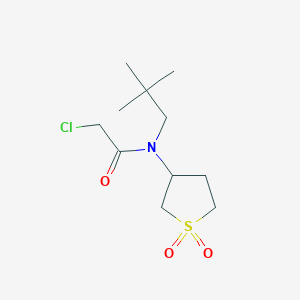
Sulfopin
Descripción general
Descripción
PIN1-3, también conocido como Sulfopin, es un inhibidor covalente altamente selectivo de la peptidil-prolil cis/trans isomerasa NIMA-interactuante 1 (PIN1). PIN1 es una enzima que cataliza la isomerización de motivos fosforilados de serina/treonina-prolina, lo que lleva a cambios en la conformación y función de las proteínas. PIN1-3 ha mostrado un potencial significativo en la terapia del cáncer debido a su capacidad para inhibir la actividad de PIN1, que a menudo se sobreexpresa en varios tipos de cáncer .
Aplicaciones Científicas De Investigación
PIN1-3 tiene varias aplicaciones de investigación científica, particularmente en el campo de la terapia del cáncer. Se ha demostrado que inhibe la actividad de PIN1, que a menudo se sobreexpresa en varios tipos de cáncer, incluyendo el adenocarcinoma ductal pancreático y el neuroblastoma. PIN1-3 ha demostrado la capacidad de reducir la viabilidad celular en células cancerosas y prevenir el desarrollo de tumores en modelos animales .
Además de su uso en la terapia del cáncer, PIN1-3 también se utiliza en el estudio de la isomerización de proteínas y su papel en varios procesos celulares. Sirve como una herramienta valiosa para comprender los mecanismos moleculares subyacentes a la función y regulación de las proteínas .
Mecanismo De Acción
PIN1-3 ejerce sus efectos uniéndose covalentemente al sitio activo de PIN1, específicamente apuntando al residuo de cisteína en la posición 113. Esta unión inhibe la actividad isomerasa de PIN1, previniendo la isomerización de motivos fosforilados de serina/treonina-prolina. Como resultado, PIN1-3 interrumpe los cambios conformacionales en las proteínas diana, lo que lleva a alteraciones en su función y estabilidad. Este mecanismo es particularmente efectivo en células cancerosas, donde la actividad de PIN1 a menudo está desregulada .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Sulfopin plays a significant role in biochemical reactions by inhibiting the activity of PIN1 . This enzyme is overexpressed in a range of human cancers, driving oncogenesis by modulating oncogene and tumor suppressor activity . This compound interacts with the active site of PIN1’s peptidyl-prolyl isomerase domain, which contains a nucleophilic cysteine residue (Cys113) suitable for targeting with covalent inhibitors .
Cellular Effects
This compound exerts profound effects on various types of cells and cellular processes. It influences cell function by inhibiting PIN1, thereby modulating oncogene and tumor suppressor activity . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through a covalent interaction with PIN1 . It binds to the active site of PIN1’s peptidyl-prolyl isomerase domain, leading to inhibition of the enzyme . This interaction can result in changes in gene expression and modulation of oncogene and tumor suppressor activity .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed over time in laboratory settings. It has been shown to engage PIN1 in cells as well as in mice following oral gavage . Furthermore, this compound treatment recapitulates previously reported phenotypes associated with PIN1 genetic knockout .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In mice, intraperitoneal this compound treatment for 7 days led to tumor regression and increased survival in a model of neuroblastoma . Daily administration inhibited tumor progression in a model of pancreatic cancer .
Metabolic Pathways
This compound is involved in metabolic pathways through its interaction with PIN1 . By inhibiting PIN1, it can affect the modulation of oncogene and tumor suppressor activity, potentially impacting metabolic flux or metabolite levels .
Transport and Distribution
It has been shown to engage PIN1 in cells as well as in mice following oral gavage , suggesting it can be effectively distributed within the body.
Subcellular Localization
The subcellular localization of this compound is also yet to be fully understood. Given its interaction with PIN1, it is likely that it localizes to the same subcellular compartments as this enzyme .
Métodos De Preparación
La síntesis de PIN1-3 implica varios pasos. El nombre químico de PIN1-3 es 2-cloro-N-(1,1-dioxidotetrahidrotio-fen-3-il)-N-neopentilacetamida. La ruta sintética normalmente incluye los siguientes pasos:
Formación del anillo de tetrahidrotiofeno: Esto implica la reacción de un precursor adecuado con azufre para formar el anillo de tetrahidrotiofeno.
Introducción del grupo dioxido: El anillo de tetrahidrotiofeno se oxida entonces para introducir el grupo dioxido.
Adición del grupo neopentilo: El grupo neopentilo se introduce mediante una reacción de sustitución nucleófila.
Análisis De Reacciones Químicas
PIN1-3 experimenta varios tipos de reacciones químicas, incluyendo:
Oxidación: El anillo de tetrahidrotiofeno se puede oxidar para formar el grupo dioxido.
Sustitución: El grupo neopentilo se introduce mediante una reacción de sustitución nucleófila.
Adición: El átomo de cloro se introduce mediante una reacción de adición.
Los reactivos comunes utilizados en estas reacciones incluyen azufre, agentes oxidantes y nucleófilos. Los principales productos formados a partir de estas reacciones son los compuestos intermedios que conducen al producto final, PIN1-3 .
Comparación Con Compuestos Similares
PIN1-3 es único en su alta selectividad y potencia como inhibidor de PIN1. Compuestos similares incluyen:
Juglona: Un compuesto natural que inhibe la actividad de PIN1 pero con menor selectividad y potencia en comparación con PIN1-3.
BJP-06-005-3: Un inhibidor peptídico que se dirige al mismo residuo de cisteína en PIN1 pero no es adecuado para la evaluación in vivo debido a su pobre biodisponibilidad.
Pin1-2: Otro inhibidor de PIN1 con similar selectividad pero diferente estructura química y propiedades farmacocinéticas .
PIN1-3 destaca por su alta selectividad, potencia y biodisponibilidad oral, lo que lo convierte en un candidato prometedor para su posterior desarrollo en la terapia del cáncer .
Propiedades
IUPAC Name |
2-chloro-N-(2,2-dimethylpropyl)-N-(1,1-dioxothiolan-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20ClNO3S/c1-11(2,3)8-13(10(14)6-12)9-4-5-17(15,16)7-9/h9H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMHVAHHYKGXBMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CN(C1CCS(=O)(=O)C1)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2451481-08-4 | |
| Record name | 2-chloro-N-(2,2-dimethylpropyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What makes Sulfopin unique compared to other Pin1 inhibitors?
A: this compound distinguishes itself through its covalent binding to Pin1. It specifically targets Cys113, a crucial amino acid within Pin1's active site [, ]. This covalent interaction sets it apart from previous inhibitors and contributes to its enhanced potency and selectivity.
Q2: How does this compound impact tumor development, particularly those driven by MYC?
A: Studies demonstrate that this compound effectively inhibits the initiation and progression of tumors driven by MYCN, a Myc family member. While its impact on cancer cell viability in vitro appears modest, this compound significantly downregulates c-Myc target genes, ultimately hindering tumor growth in vivo [, ]. This effect has been observed in both murine and zebrafish models of neuroblastoma.
Q3: Has this compound shown synergy with other anti-cancer agents?
A: Emerging research suggests promising synergistic effects when this compound is combined with other anti-cancer therapies. Notably, this compound combined with Vorinostat, a histone deacetylase (HDAC) inhibitor, exhibits enhanced efficacy against H3-K27M-mutant pediatric gliomas []. This combination therapy significantly reduces cell viability and tumor growth in preclinical models, suggesting a potential new treatment avenue for this aggressive cancer.
Q4: What is the significance of this compound's selectivity for Pin1?
A: this compound's high selectivity for Pin1 is crucial for its potential as both a research tool and a therapeutic agent. This selectivity has been validated through two independent chemoproteomics approaches [], ensuring that observed effects are specifically due to Pin1 inhibition, minimizing off-target effects, and increasing its reliability for studying Pin1's biological functions.
Q5: Are there alternative approaches to targeting Pin1 beyond enzymatic inhibition?
A: Yes, recent studies have explored PROTAC (proteolysis targeting chimeras) technology to degrade Pin1. P1D-34, a potent PROTAC degrader, has shown promising anti-proliferative activity in acute myeloid leukemia (AML) cells, exceeding the efficacy of this compound in this context []. This finding highlights the potential of PROTAC-mediated degradation as a complementary strategy to traditional enzymatic inhibition for targeting Pin1.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-5-[3-(pentyloxy)azetidine-1-carbonyl]pyridine](/img/structure/B2452190.png)

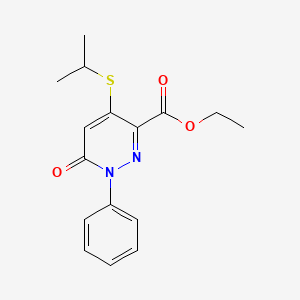
![N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2452194.png)
![1-methyl-1H-benzo[d]imidazol-5-yl 4-acetamidobenzenesulfonate](/img/structure/B2452197.png)
![2-Chloro-5-[(3-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B2452200.png)
![5-(benzyloxy)-3H-spiro[1-benzofuran-2,1'-cyclopropane]-3-one](/img/structure/B2452202.png)
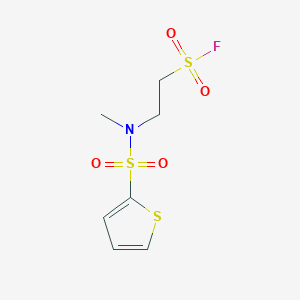

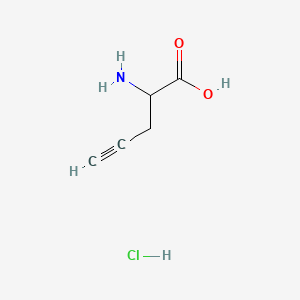
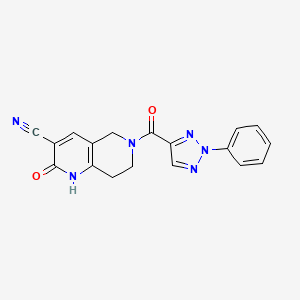
![4-[(3,4-dimethoxyphenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide](/img/structure/B2452211.png)
![2-butoxy-5-chloro-4-methyl-N-[(thiophen-2-yl)methyl]benzene-1-sulfonamide](/img/structure/B2452212.png)

